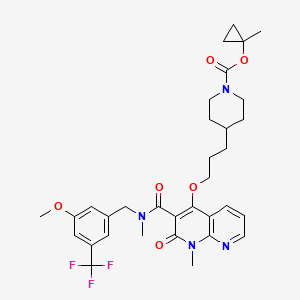
Sms2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sms2-IN-3 is a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), an enzyme responsible for the production of sphingomyelin, a crucial component of the plasma membrane. This compound has an IC50 value of 2.2 nM, indicating its high efficacy in inhibiting SMS2 . This compound has been shown to significantly reduce hepatic sphingomyelin levels, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
The synthesis of Sms2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing advanced purification techniques to obtain the compound in large quantities .
化学反応の分析
Sms2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Role in Ovarian Cancer
Recent studies have shown that SMS2 is upregulated in ovarian cancer, contributing to tumor growth and survival. Research indicates that inhibiting SMS2 can significantly reduce cell proliferation and migration in ovarian cancer models. For instance, knockdown experiments using siRNA targeting SMS2 resulted in decreased proliferation and induced apoptosis across various ovarian cancer cell lines, suggesting that Sms2-IN-3 could serve as a potential therapeutic agent in managing ovarian cancer .
Implications in Breast Cancer and Glioblastoma
The dual role of SMS2 in different cancer types has been documented. In breast cancer, SMS2 promotes aggressive tumor phenotypes, while glioblastoma patients with lower SMS2 expression exhibit better survival rates. This dichotomy underscores the necessity for targeted therapies like this compound that can modulate SMS2 activity based on the specific cancer type .
Sphingomyelin and Atherosclerosis
Research indicates that sphingomyelin plays a critical role in lipoprotein metabolism and atherosclerosis. Studies involving SMS2 knockout mice revealed significant decreases in plasma sphingomyelin levels, suggesting that this compound may influence lipid profiles and potentially mitigate cardiovascular risks associated with dyslipidemia .
Mechanistic Insights into Lipid Microdomains
This compound's ability to modulate sphingolipid metabolism may also impact lipid microdomain structure and function within cell membranes. This regulation could have implications for understanding how lipid composition affects cellular signaling pathways related to inflammation and metabolic disorders .
Case Studies and Experimental Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Ovarian Cancer | Inhibition of SMS2 led to reduced cell migration and increased apoptosis | Potential therapeutic pathway for treatment |
| Breast Cancer | High SMS2 expression correlates with aggressive disease phenotype | Targeted inhibition could improve treatment outcomes |
| Lipid Metabolism | SMS2 knockout mice showed altered plasma sphingomyelin levels | Indicates potential cardiovascular applications |
作用機序
Sms2-IN-3 exerts its effects by selectively inhibiting sphingomyelin synthase 2, thereby reducing the production of sphingomyelin. This inhibition disrupts the integrity and function of the plasma membrane, leading to alterations in cellular processes such as signal transduction, apoptosis, and cell proliferation. The molecular targets and pathways involved include the PLCγ/PI3K/Akt signaling pathway, which is inhibited in the presence of this compound .
類似化合物との比較
Sms2-IN-3 is unique in its high selectivity and potency as an SMS2 inhibitor. Similar compounds include:
Compound 15w: Another selective SMS2 inhibitor that has shown efficacy in reducing chronic inflammation and improving lipid metabolism disorders.
4-benzyloxybenzo[d]isoxazole-3-amine derivatives: These compounds are also potent SMS2 inhibitors with potential therapeutic applications in chronic inflammation and lipid metabolism disorders.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C33H39F3N4O6 |
|---|---|
分子量 |
644.7 g/mol |
IUPAC名 |
(1-methylcyclopropyl) 4-[3-[[3-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxo-1,8-naphthyridin-4-yl]oxy]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H39F3N4O6/c1-32(11-12-32)46-31(43)40-14-9-21(10-15-40)7-6-16-45-27-25-8-5-13-37-28(25)39(3)30(42)26(27)29(41)38(2)20-22-17-23(33(34,35)36)19-24(18-22)44-4/h5,8,13,17-19,21H,6-7,9-12,14-16,20H2,1-4H3 |
InChIキー |
MQJSYTCXEOBCLQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=C3C=CC=N4)C)C(=O)N(C)CC5=CC(=CC(=C5)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















